Cicrotoic acid

Description

Structure

3D Structure

Properties

CAS No. |

25229-42-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

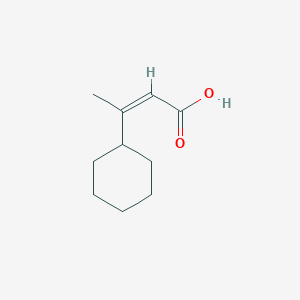

IUPAC Name |

3-cyclohexylbut-2-enoic acid |

InChI |

InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12) |

InChI Key |

WVRIPRILKKOIQL-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)O)/C1CCCCC1 |

Canonical SMILES |

CC(=CC(=O)O)C1CCCCC1 |

Appearance |

Solid powder |

Other CAS No. |

25229-42-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

accroibile beta-cyclohexylcrotonic acid cicrotoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclohexyl-2-butenoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for 3-Cyclohexyl-2-butenoic acid in peer-reviewed literature, this document leverages data from its close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to infer and present its physicochemical characteristics, spectroscopic profile, and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related unsaturated carboxylic acids.

Introduction

3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid characterized by a cyclohexyl moiety attached to the β-carbon of a butenoic acid backbone. This structural arrangement, particularly the α,β-unsaturated system, confers specific reactivity, making it a versatile building block in organic synthesis. The presence of the cyclohexyl group significantly influences the molecule's steric and electronic properties, as well as its lipophilicity, a key parameter in drug design for enhancing membrane permeability.[1] The compound exists as two geometric isomers, (E) and (Z), which may exhibit different physical properties and biological activities.

Chemical and Physical Properties

While specific experimental data for 3-Cyclohexyl-2-butenoic acid is not extensively documented, predicted values and data from analogous compounds provide valuable insights. The following tables summarize the known and predicted properties for the (E) and (Z) isomers of 3-Cyclohexyl-2-butenoic acid, alongside experimental data for the closely related (2E)-3-Cyclohexylprop-2-enoic acid for comparative purposes.

Table 1: Identifiers for 3-Cyclohexyl-2-butenoic Acid and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-3-Cyclohexylbut-2-enoic acid | 74896-74-5[2] | C₁₀H₁₆O₂ | 168.23[2] |

| (Z)-3-Cyclohexylbut-2-enoic acid | 25229-42-9[3] | C₁₀H₁₆O₂ | 168.23[3] |

| (2E)-3-Cyclohexylprop-2-enoic acid | 56453-86-2[4] | C₉H₁₄O₂ | 154.21[4] |

Table 2: Physical Properties of 3-Cyclohexyl-2-butenoic Acid and Analogs

| Property | (E)-3-Cyclohexylbut-2-enoic acid (Predicted) | (Z)-3-Cyclohexylbut-2-enoic acid (Data not available) | (2E)-3-Cyclohexylprop-2-enoic acid (Experimental) |

| Boiling Point | 297.0 ± 9.0 °C[2] | - | 283.2 ± 9.0 °C (Predicted)[4] |

| Melting Point | - | - | 58-59 °C[4] |

| Density | 1.040 ± 0.06 g/cm³[2] | - | 1.125 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | - | - | 4.76 ± 0.10 (Predicted)[4] |

| Appearance | - | - | White to light yellow solid[4] |

Spectroscopic Data (Inferred from (2E)-3-Cyclohexylprop-2-enoic acid)

The following spectroscopic data for (2E)-3-Cyclohexylprop-2-enoic acid can be used to predict the characteristic signals for 3-Cyclohexyl-2-butenoic acid. The key differences to expect would be the presence of a methyl group singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR for the butenoic acid derivative.

Table 3: Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid

| Technique | Observed Signals [4][5] |

| ¹H NMR | δ (ppm): 1.09-1.38 (m, 5H, cyclohexyl-H), 1.63-1.85 (m, 5H, cyclohexyl-H), 2.18 (m, 1H, cyclohexyl-H), 5.78 (d, J = 16.0 Hz, 1H, =CH-CO₂⁻), 7.01 (dd, J = 6.8 Hz, 16.0 Hz, 1H, cyclohexyl-CH=) |

| ¹³C NMR | δ (ppm): 25.7 (t, cyclohexyl), 25.9 (t, cyclohexyl), 31.6 (t, cyclohexyl), 40.5 (d, cyclohexyl), 118.0 (d, =CH-CO₂⁻), 157.1 (d, cyclohexyl-CH=), 171.3 (s, C=O) |

| IR (KBr) | 1686 cm⁻¹ (C=O stretch) |

| Mass Spec. | EI-MS m/z 154 (M⁺); HR-MS m/z 154.0995 (M⁺, calculated for C₉H₁₄O₂: 154.0994) |

Experimental Protocols

Proposed Synthesis of (E)-3-Cyclohexyl-2-butenoic acid

A plausible synthetic route would involve a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and a phosphonate ester of acetic acid, followed by hydrolysis. A Wittig-type reaction is also a feasible approach.

Reaction Scheme:

Caption: Proposed synthesis of (E)-3-Cyclohexyl-2-butenoic acid.

Detailed Protocol (Hypothetical):

-

Ester Synthesis: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, triethyl phosphonoacetate (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of cyclohexanecarboxaldehyde (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.

-

Hydrolysis: The purified ethyl (E)-3-cyclohexyl-2-butenoate is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide. The mixture is refluxed for 2-4 hours.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like hexane can be performed for further purification.[5]

Potential Biological Activity and Applications

While no specific biological activities have been reported for 3-Cyclohexyl-2-butenoic acid itself, compounds with similar structural motifs, such as a cyclohexene ring attached to a carboxylic acid, have demonstrated anti-inflammatory, antiviral, and antibacterial properties.[6] The α,β-unsaturated carboxylic acid moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, suggesting a possible mechanism of action.

Given its structural features, 3-Cyclohexyl-2-butenoic acid holds promise as an intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. The cyclohexyl group can enhance lipophilicity, which is often desirable for drug candidates.[1]

-

Agrochemicals: As a building block for new pesticides and herbicides.[1]

-

Fragrance and Flavor Industry: The ester derivatives of similar acids are often used in the fragrance industry.

Logical Workflow for Characterization

The following diagram outlines a standard workflow for the synthesis and characterization of 3-Cyclohexyl-2-butenoic acid.

References

- 1. 74896-74-5((E)-3-cyclohexylbut-2-enoic acid) | Kuujia.com [kuujia.com]

- 2. (2E)-3-cyclohexylbut-2-enoic acid CAS#: 74896-74-5 [m.chemicalbook.com]

- 3. 3-Cyclohexyl-2-butenoic acid-Molbase [molbase.com]

- 4. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]

- 5. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: (2E)-3-Cyclohexylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-Cyclohexylbut-2-enoic acid, with the CAS number 74896-74-5, is an unsaturated carboxylic acid. Its molecular structure, featuring a cyclohexyl group attached to a butenoic acid backbone, makes it a valuable intermediate in organic synthesis.[1] This compound is of particular interest to researchers in the pharmaceutical and agrochemical sectors due to its potential as a building block for more complex and potentially bioactive molecules.[1] The presence of both a carboxylic acid functional group and an α,β-unsaturated system allows for a variety of chemical transformations. The cyclohexyl moiety increases the lipophilicity of the molecule, a property that can be crucial in the design of new therapeutic agents. This guide provides an in-depth overview of the available technical data for (2E)-3-Cyclohexylbut-2-enoic acid, including its properties, a proposed synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

Currently, detailed experimental data for (2E)-3-Cyclohexylbut-2-enoic acid is limited in publicly accessible literature. The following table summarizes the available information, including predicted properties.

| Property | Value | Source |

| CAS Number | 74896-74-5 | [1][2] |

| IUPAC Name | (2E)-3-Cyclohexylbut-2-enoic acid | Internal |

| Molecular Formula | C10H16O2 | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Boiling Point (Predicted) | 297.0 ± 9.0 °C | [2] |

| Density (Predicted) | 1.040 ± 0.06 g/cm³ | [2] |

| SMILES | C/C(=C\C(=O)O)/C1CCCCC1 | [3] |

| InChI Key | WVRIPRILKKOIQL-BQYQJAHWSA-N | [1] |

Experimental Protocols: Proposed Synthesis

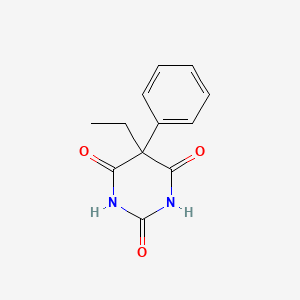

In this proposed synthesis, cyclohexyl methyl ketone would react with malonic acid in the presence of a basic catalyst like piperidine or pyridine, followed by decarboxylation to yield the target α,β-unsaturated carboxylic acid.

Proposed Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexyl methyl ketone (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as toluene or pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyridine (0.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If toluene was used as the solvent, wash the organic layer sequentially with dilute hydrochloric acid (to remove the basic catalyst) and brine. If pyridine was used as the solvent, it can be removed under reduced pressure.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (2E)-3-Cyclohexylbut-2-enoic acid can then be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.

Caption: Proposed synthetic workflow for (2E)-3-Cyclohexylbut-2-enoic acid.

Spectroscopic Data (Reference Data)

As of now, publicly available, experimentally determined spectroscopic data for (2E)-3-Cyclohexylbut-2-enoic acid (CAS 74896-74-5) is scarce. However, detailed data for the closely related compound, (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2) , is available and can serve as a useful reference for spectral interpretation.[9][10][11]

| Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2) |

| ¹H NMR (400 MHz, CDCl₃) |

| ¹³C NMR (100 MHz, CDCl₃) |

| IR (KBr) |

| Mass Spectrometry (EI-MS) |

Applications in Research and Drug Development

(2E)-3-Cyclohexylbut-2-enoic acid is recognized as a useful building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups:

-

Michael Addition: The α,β-unsaturated carbonyl system is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, enabling the attachment of this molecular fragment to other molecules of interest.

-

Cyclization Reactions: The compound can be employed in various cyclization strategies to construct carbocyclic and heterocyclic ring systems.

While no specific biological activity or involvement in signaling pathways has been reported for (2E)-3-Cyclohexylbut-2-enoic acid itself, its role as a synthetic intermediate suggests its potential contribution to the development of new bioactive compounds. The following diagram illustrates a generalized workflow where such a building block might be utilized in a drug discovery program.

Caption: Role of (2E)-3-Cyclohexylbut-2-enoic acid in a drug discovery workflow.

Conclusion

(2E)-3-Cyclohexylbut-2-enoic acid is a chemical compound with significant potential as a versatile intermediate in organic synthesis. While comprehensive experimental data is not yet widely available, its structural features suggest a range of possible applications, particularly in the development of new pharmaceuticals and agrochemicals. The proposed synthetic route via Knoevenagel condensation offers a practical approach for its preparation in a laboratory setting. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in various fields of chemical science.

References

- 1. 74896-74-5((E)-3-cyclohexylbut-2-enoic acid) | Kuujia.com [kuujia.com]

- 2. (2E)-3-cyclohexylbut-2-enoic acid CAS#: 74896-74-5 [m.chemicalbook.com]

- 3. 74896-74-5|3-cyclohexylbut-2-enoic acid|3-cyclohexylbut-2-enoic acid|-范德生物科技公司 [39.100.107.131]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]

- 10. (2E)-3-Cyclohexylprop-2-enoic acid | CAS#:56453-86-2 | Chemsrc [chemsrc.com]

- 11. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-2-butenoic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a reliable synthetic pathway for 3-Cyclohexyl-2-butenoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology leverages the robust Horner-Wadsworth-Emmons reaction, ensuring high stereoselectivity and good overall yields. This guide includes detailed experimental protocols, tabulated quantitative data, and a workflow visualization to facilitate replication and adaptation in a research and development setting.

Synthesis Pathway Overview

The synthesis of 3-Cyclohexyl-2-butenoic acid is accomplished via a two-step reaction sequence. The initial step involves a Horner-Wadsworth-Emmons olefination of cyclohexyl methyl ketone with triethyl phosphonoacetate to stereoselectively form the (E)-α,β-unsaturated ester, ethyl 3-cyclohexyl-2-butenoate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid product.

Logical Workflow of the Synthesis

Caption: Overall synthesis workflow for 3-Cyclohexyl-2-butenoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Cyclohexyl-2-butenoic acid and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 3-cyclohexyl-2-butenoate | C12H20O2 | 196.29 | 85-95 | Colorless oil |

| 3-Cyclohexyl-2-butenoic acid | C10H16O2 | 168.23 | 90-98 | White solid |

Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclohexyl-2-butenoate via Horner-Wadsworth-Emmons Reaction

This procedure details the olefination of cyclohexyl methyl ketone.

Experimental Workflow for Step 1

Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons reaction.

Methodology:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour, during which time the evolution of hydrogen gas should cease.

-

The reaction mixture is then cooled back to 0 °C, and a solution of cyclohexyl methyl ketone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-cyclohexyl-2-butenoate as a colorless oil.

Step 2: Synthesis of 3-Cyclohexyl-2-butenoic acid via Ester Hydrolysis

This procedure outlines the conversion of the ester intermediate to the final carboxylic acid.

Methodology:

-

To a solution of ethyl 3-cyclohexyl-2-butenoate (1.0 equivalent) in ethanol, a 2 M aqueous solution of potassium hydroxide (3.0 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2 with 2 M hydrochloric acid, resulting in the precipitation of a white solid.

-

The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-Cyclohexyl-2-butenoic acid.

Concluding Remarks

The presented synthesis pathway offers a robust and efficient method for the preparation of 3-Cyclohexyl-2-butenoic acid. The Horner-Wadsworth-Emmons reaction in the first step provides excellent control over the alkene stereochemistry, predominantly yielding the desired (E)-isomer. The subsequent hydrolysis is a straightforward and high-yielding transformation. This guide is intended to serve as a valuable resource for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

An In-depth Technical Guide on (E)-3-Cyclohexyl-2-butenoic acid and (Z)-3-Cyclohexyl-2-butenoic acid for Researchers and Drug Development Professionals

Introduction

(E)-3-Cyclohexyl-2-butenoic acid and its geometric isomer, (Z)-3-Cyclohexyl-2-butenoic acid, are α,β-unsaturated carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the α,β-unsaturated carbonyl moiety. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, and can participate in various cellular signaling pathways. The stereochemistry of the double bond, dictating the E (trans) or Z (cis) configuration, plays a crucial role in determining the molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the available information on these two isomers, focusing on their synthesis, properties, and potential biological relevance, to support further research and development efforts.

Physicochemical Properties

While specific experimental data for (E)-3-Cyclohexyl-2-butenoic acid and its (Z)-isomer is limited in publicly accessible literature, we can infer their general properties based on their structural analogs and the principles of geometric isomerism. The presence of the cyclohexyl group increases the lipophilicity of the molecule compared to simpler analogs.

Generally, (E)-isomers of α,β-unsaturated carboxylic acids are thermodynamically more stable than their (Z)-counterparts due to reduced steric hindrance. This difference in stability often translates to differences in physical properties such as melting point, boiling point, and solubility.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Data Source/Analogy |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | Calculated |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | Calculated |

| CAS Number | 74896-74-5[1] | 25229-42-9[2] | Registry Data |

| Boiling Point | 297.0±9.0 °C (Predicted)[3] | No data available | Prediction |

| Density | 1.040±0.06 g/cm³ (Predicted)[3] | No data available | Prediction |

| Melting Point | Likely higher than (Z)-isomer | Likely lower than (E)-isomer | General principle for E/Z isomers |

| pKa | ~4-5 (Estimated) | ~4-5 (Estimated) | Analogy to similar carboxylic acids |

| LogP | Higher than (Z)-isomer (Predicted) | Lower than (E)-isomer (Predicted) | General principle for E/Z isomers |

Note: The predicted data should be confirmed by experimental validation.

Stereoselective Synthesis and Experimental Protocols

The stereoselective synthesis of (E)- and (Z)-α,β-unsaturated carboxylic acids is a well-established area of organic chemistry. Several methods can be adapted to produce the target compounds, (E)- and (Z)-3-Cyclohexyl-2-butenoic acid. The choice of reaction and conditions will determine the isomeric purity of the final product.

Logical Relationship of Synthetic Pathways

Caption: Synthetic pathways to (E) and (Z) isomers.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Isomer Synthesis

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.

Experimental Protocol:

-

Preparation of the Phosphonate Reagent: To a solution of triethyl phosphonoacetate in an anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Condensation Reaction: Add cyclohexylacetone dropwise to the solution of the phosphonate carbanion at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester is then hydrolyzed using a base (e.g., NaOH or KOH) in a mixture of water and alcohol (e.g., methanol or ethanol) under reflux.

-

Purification: After hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3-Cyclohexyl-2-butenoic acid.

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction provides a versatile route to both (E)- and (Z)-isomers depending on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized or semi-stabilized ylides tend to yield the (Z)-isomer.

Experimental Workflow for Wittig Reaction

References

Spectroscopic Profile of 3-Cyclohexyl-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexyl-2-butenoic acid. Due to the limited availability of experimental data for this specific compound, this report utilizes high-quality data from a close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to provide representative spectroscopic insights. This analog differs only by the absence of a methyl group on the butenoic acid chain, making its spectral characteristics highly comparable. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the representative analog, (2E)-3-Cyclohexylprop-2-enoic acid.

Table 1: Infrared (IR) Spectroscopy Data

| Characteristic Absorption (cm⁻¹) | Functional Group Assignment |

| 1686 | C=O (Carbonyl) stretch of an α,β-unsaturated carboxylic acid |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 7.01 | dd (J = 6.8 Hz, 16.0 Hz) | 1H | cyclohexyl-CH= |

| 5.78 | d (J = 16.0 Hz) | 1H | =CH-CO₂H |

| 2.18 | m | 1H | cyclohexyl-H (methine) |

| 1.63-1.85 | m | 5H | cyclohexyl-H (methylene) |

| 1.09-1.38 | m | 5H | cyclohexyl-H (methylene) |

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 171.3 | s | C=O |

| 157.1 | d | cyclohexyl-CH= |

| 118.0 | d | =CH-CO₂H |

| 40.5 | d | cyclohexyl (methine) |

| 31.6 | t | cyclohexyl (methylene) |

| 25.9 | t | cyclohexyl (methylene) |

| 25.7 | t | cyclohexyl (methylene) |

Table 4: Mass Spectrometry Data

| Technique | m/z Value | Interpretation |

| EI-MS | 154 | M⁺ (Molecular Ion) |

| HR-FAB-MS | 154.0995 | M⁺ (Calculated for C₉H₁₄O₂: 154.0994) |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.[1] The sample is usually dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) disc method is frequently employed. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disc. For liquid samples, the liquid film method is used, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for determining the molecular weight of volatile compounds. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like 3-Cyclohexyl-2-butenoic acid.

References

An In-depth Technical Guide on 3-Cyclohexyl-2-butenoic Acid

IUPAC Name: The systematic IUPAC name for 3-cyclohexyl-2-butenoic acid is dependent on the stereochemistry of the double bond. The two isomers are:

-

(E)-3-cyclohexylbut-2-enoic acid

-

(Z)-3-cyclohexylbut-2-enoic acid

This guide provides a summary of the currently available technical information for these compounds. It is important to note that while the existence of these molecules is documented, detailed experimental data and biological studies appear to be limited in publicly accessible scientific literature. Much of the available data pertains to the closely related compound, 3-cyclohexylprop-2-enoic acid.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Melting Point | 46-47 °C (recrystallized from hexane)[1][2] |

| Appearance | Colorless needle-like crystals[1][2] |

Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic Acid: [1][2]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz, 1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.3, 157.1, 118.0, 40.5, 31.6, 25.9, 25.7.

-

Mass Spectrometry (MS): EI-MS m/z 154 (M⁺); HR-FAB-MS m/z 154.0995 (Calculated for C₉H₁₄O₂, 154.0994).[1][2]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of either (E)- or (Z)-3-cyclohexylbut-2-enoic acid are not extensively described in the available literature. However, general synthetic strategies for α,β-unsaturated carboxylic acids are well-established.

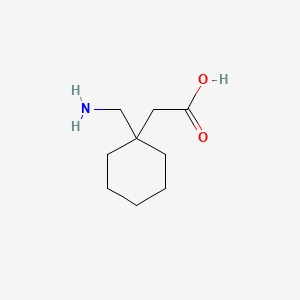

A plausible synthetic route could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and an appropriate phosphonate or ylide, followed by hydrolysis of the resulting ester. The stereoselectivity of the double bond (E or Z) would be dependent on the specific reaction conditions and reagents used.

For the related compound, (2E)-3-cyclohexylprop-2-enoic acid , a synthesis has been described involving the hydrolysis of ethyl (E)-3-cyclohexyl-2-propenoate.[1][2] Another mentioned route is the reaction of malonic acid with cyclohexanecarboxaldehyde.[2]

Logical Workflow for a Potential Synthesis

Caption: Potential synthetic workflow for 3-cyclohexyl-2-butenoic acid.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 3-cyclohexyl-2-butenoic acid .

However, the cyclohexyl moiety is present in a number of biologically active compounds, and derivatives of unsaturated carboxylic acids are also of interest in drug discovery. For instance, some cyclohexyl-containing compounds have been investigated for their potential as analgesic and anti-inflammatory agents. It is plausible that 3-cyclohexyl-2-butenoic acid could be a target for synthesis and biological screening in various therapeutic areas.

Applications in Research and Development

Given its structure as an α,β-unsaturated carboxylic acid, (E)-3-cyclohexylbut-2-enoic acid (CAS No. 74896-74-5) is recognized as a potentially useful building block in organic synthesis. Its reactivity makes it suitable for various chemical transformations, including Michael additions and cyclization reactions, which are fundamental in the construction of more complex molecules for pharmaceutical and agrochemical research. The cyclohexyl group can impart desirable properties such as increased lipophilicity, which is often a key factor in the pharmacokinetic profile of a drug candidate.

References

Technical Guide: Physical Properties of 3-Cyclohexyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 3-Cyclohexyl-2-butenoic acid. Due to the limited availability of experimental data for this specific compound, this document presents predicted values from computational models and outlines general experimental protocols for the determination of key physical characteristics of carboxylic acids.

Core Physical Properties

Quantitative data for 3-Cyclohexyl-2-butenoic acid is sparse in publicly available literature. The following table summarizes the predicted physical properties. For comparative context, the experimental melting point of a structurally similar compound, (2E)-3-Cyclohexylprop-2-enoic acid, is included.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₆O₂ | - | [1] |

| Molecular Weight | 168.23 g/mol | - | [1] |

| Boiling Point | 297.0 ± 9.0 °C | Predicted | [1] |

| Density | 1.040 ± 0.06 g/cm³ | Predicted | [1] |

| Melting Point | No Data Available | - | |

| Melting Point of (2E)-3-Cyclohexylprop-2-enoic acid | 46-47 °C | Experimental | [2][3] |

| Solubility | No Data Available | - |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of 3-Cyclohexyl-2-butenoic acid have not been specifically reported. However, standard methodologies for characterizing carboxylic acids are well-established. The following are generalized protocols that can be adapted for this purpose.

Determination of Melting Point (for solid carboxylic acids)

The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the sample.

Determination of Boiling Point (for liquid carboxylic acids)

The boiling point can be determined using a distillation apparatus or a micro-boiling point method.

-

Apparatus Setup: For distillation, the liquid is placed in a round-bottom flask with a few boiling chips. A condenser and a thermometer are attached. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heating: The liquid is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. The constant temperature observed during this period is the boiling point.

Determination of Density (for liquid carboxylic acids)

The density of a liquid carboxylic acid can be determined using a pycnometer or a digital density meter.

-

Measurement with Pycnometer:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Measurement with Digital Density Meter: The instrument is calibrated, and the sample is injected into the measurement cell. The density is then directly provided by the instrument.

Determination of Solubility

The solubility of 3-Cyclohexyl-2-butenoic acid can be assessed in various solvents.

-

Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment (e.g., Gravimetric Method):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a specific temperature.

-

The solution is stirred for an extended period to ensure equilibrium is reached.

-

A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

-

The solvent is evaporated from the filtered solution, and the mass of the remaining solute is measured.

-

The solubility is then expressed as mass of solute per volume or mass of solvent.

-

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of 3-Cyclohexyl-2-butenoic acid. This compound is noted as being useful in organic synthesis, particularly in the pharmaceutical and agrochemical research sectors as an intermediate for more complex molecules[4]. Further research is required to elucidate any potential biological roles.

Visualizations

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

General workflow for determining physical properties of a chemical compound.

References

An In-depth Technical Guide to 3-Cyclohexyl-2-butenoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-cyclohexyl-2-butenoic acid represent a class of organic compounds with significant potential in medicinal chemistry. The incorporation of a cyclohexyl group into the butenoic acid scaffold imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of 3-cyclohexyl-2-butenoic acid and its closely related derivatives. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a discussion of their therapeutic promise, particularly in the realm of anti-inflammatory and analgesic applications.

Introduction

The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Small molecules containing both aliphatic rings and carboxylic acid functionalities have demonstrated a wide array of pharmacological effects. The 3-cyclohexyl-2-butenoic acid core, characterized by an α,β-unsaturated carboxylic acid with a cyclohexyl substituent at the β-position, presents a lipophilic and structurally distinct moiety that is of interest for developing new therapeutic agents. This document consolidates the available scientific information on these derivatives, focusing on their chemical synthesis and biological properties. While literature specifically on "3-cyclohexyl-2-butenoic acid derivatives" is limited, this guide draws upon data from structurally analogous compounds to provide a thorough understanding of this chemical class.

Chemical Synthesis

The synthesis of 3-cyclohexyl-2-butenoic acid and its analogs can be achieved through several established organic chemistry reactions. A common approach involves the condensation of a cyclohexyl-containing ketone or aldehyde with a compound providing the rest of the butenoic acid backbone.

A representative synthesis for a closely related compound, (2E)-3-cyclohexylprop-2-enoic acid, involves the Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid. This reaction is typically catalyzed by a base such as piperidine or pyridine.

Alternatively, hydrolysis of the corresponding ester, such as ethyl (E)-3-cyclohexylpropenoate, provides another route to the carboxylic acid.[1][2]

Experimental Protocol: Synthesis of (2E)-3-Cyclohexylprop-2-enoic Acid[1][2]

Materials:

-

Cyclohexanecarboxaldehyde

-

Malonic acid

-

Pyridine or Piperidine (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (drying agent)

-

Hexane (for recrystallization)

Procedure:

-

A mixture of cyclohexanecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine in toluene is refluxed with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with dilute hydrochloric acid and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from hexane to yield colorless needle-like crystals of (2E)-3-cyclohexylprop-2-enoic acid.

Characterization Data for (2E)-3-Cyclohexylprop-2-enoic Acid: [1]

-

Appearance: Colorless needle-like crystals

-

Melting Point: 46-47 °C

-

1H NMR (400 MHz, CDCl3), δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz, 1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).

-

13C NMR (100 MHz, CDCl3), δ (ppm): 171.3 (C=O), 157.1 (cyclohexyl-CH=), 118.0 (=CH-CO2-), 40.5 (cyclohexyl), 31.6 (cyclohexyl), 25.9 (cyclohexyl), 25.7 (cyclohexyl).

-

IR (KBr, cm-1): 1686 (C=O stretch).

-

Mass Spectrometry (EI-MS), m/z: 154 (M+).

Biological Activity and Therapeutic Potential

While specific biological data for 3-cyclohexyl-2-butenoic acid derivatives are not extensively reported, studies on structurally similar compounds, such as cyclohexyl-N-acylhydrazones, indicate significant potential as analgesic and anti-inflammatory agents.[3][4] The cyclohexyl moiety in these molecules appears to contribute favorably to their pharmacological profile.

A study on novel cyclohexyl-N-acylhydrazone derivatives demonstrated their efficacy in murine models of pain and inflammation.[3] The replacement of an aromatic system with a cyclohexyl group in some instances led to an improvement in both anti-inflammatory and analgesic activities.[3]

Quantitative Data on the Biological Activity of Cyclohexyl-N-Acylhydrazone Derivatives

| Compound | Analgesic Activity (Acetic Acid-Induced Writhing, % Inhibition)[3] | Anti-inflammatory Activity (Carrageenan-Induced Peritonitis, % Leukocyte Inhibition)[3] |

| LASSBio-294 (prototype) | 45.2 ± 5.9 | 38.4 ± 3.2 |

| 10 (cyclohexyl derivative) | 58.7 ± 6.3 | 55.1 ± 4.1 |

| Indomethacin (standard) | 75.3 ± 4.1 | 62.9 ± 3.7 |

Data are presented as mean ± S.E.M. at a dose of 100 µmol/kg, p.o.

These findings suggest that the incorporation of a cyclohexyl ring is a viable strategy for the development of new anti-inflammatory and analgesic drugs.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action for 3-cyclohexyl-2-butenoic acid derivatives is not yet elucidated. However, drawing parallels with other anti-inflammatory butenoic acids, a plausible target could be enzymes involved in the inflammatory cascade. For instance, 4-phenyl-3-butenoic acid has been shown to inhibit peptidylglycine alpha-monooxygenase (PAM), an enzyme crucial for the biosynthesis of neuropeptide mediators of inflammation such as Substance P and calcitonin gene-related peptide (CGRP).[5]

A hypothetical signaling pathway illustrating this potential mechanism is presented below.

Caption: Hypothetical mechanism of action for anti-inflammatory butenoic acid derivatives.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key in vivo experiments to assess the analgesic and anti-inflammatory properties of novel compounds, adapted from studies on cyclohexyl-N-acylhydrazone derivatives.[3]

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Principle: This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Animals: Male Swiss mice (25-30 g).

Procedure:

-

Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

-

Test compounds or vehicle are administered orally (p.o.) 30 minutes before the acetic acid injection.

-

A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Immediately after the injection, the number of writhes is counted for each animal over a 20-minute period.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Carrageenan-Induced Peritonitis (Anti-inflammatory Activity)

Principle: This model evaluates the ability of a compound to inhibit the migration of leukocytes into the peritoneal cavity following the injection of an inflammatory agent, carrageenan.

Animals: Male Swiss mice (25-30 g).

Procedure:

-

Animals are pre-treated orally with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) 30 minutes prior to the carrageenan injection.

-

Peritonitis is induced by an i.p. injection of 0.25 mL of a 1% (w/v) carrageenan solution in sterile saline.

-

Four hours after the carrageenan injection, the animals are euthanized.

-

The peritoneal cavity is washed with 3 mL of phosphate-buffered saline (PBS) containing heparin.

-

The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber.

-

The percentage of inhibition of leukocyte migration is calculated for each treated group relative to the vehicle-treated group.

Conclusion

Derivatives of 3-cyclohexyl-2-butenoic acid represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The available data on structurally related compounds strongly suggest potential for analgesic and anti-inflammatory activities. The synthetic routes are accessible, allowing for the generation of diverse analogs for structure-activity relationship studies. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-cyclohexyl-2-butenoic acid derivatives to fully elucidate their therapeutic potential and mechanism of action.

Workflow for Synthesis and Evaluation

References

- 1. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexyl Moiety: A Scaffold for Diverse Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The cyclohexyl group, a saturated six-membered hydrocarbon ring, is a prevalent structural motif in a vast array of biologically active compounds. Its unique conformational properties, lipophilicity, and ability to serve as a versatile scaffold have made it a cornerstone in the design and discovery of novel therapeutics. This technical guide provides an in-depth overview of the biological activities associated with cyclohexyl-containing compounds, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of Biological Activity

The biological activities of cyclohexyl-containing compounds span a wide spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Table 1: Anticancer Activity of Cyclohexyl-Containing Compounds

| Compound Class | Specific Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Cyclohexane-1-carboxamides | Compound 5i | MCF-7 (Breast) | Antiproliferation | 3.25 | [1] |

| Compound 5i | HepG2 (Liver) | Antiproliferation | 11.5 | [1] | |

| Compound 5i | A549 (Lung) | Antiproliferation | 6.95 | [1] | |

| Compound 5i | Caco-2 (Colorectal) | Antiproliferation | 8.98 | [1] | |

| Tricyclohexyltin p-methoxycinnamate | Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal) | Cytotoxicity (MTT) | 1.2 (24h), 1.0 (48h), 0.5 (72h) | [2] |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | Compound 3a | MCF-7 (Breast) | Cytotoxicity | - | [3] |

| Compound 4a | MCF-7 (Breast) | Cytotoxicity | - | [3] | |

| Hedgehog Pathway Inhibitors | Cyclopamine Analogue 46 | A549 (Lung) | Viability | - | [4] |

Table 2: Antimicrobial Activity of Cyclohexyl-Containing Compounds

| Compound Class | Specific Compound(s) | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexane Derivatives | Various | Bacillus subtilis | Comparable to Chloramphenicol | [5] |

| Various | Bacillus cereus | Comparable to Chloramphenicol | [5] | |

| Various | Micrococcus luteus | Comparable to Chloramphenicol | [5] | |

| Various | Staphylococcus aureus | Comparable to Chloramphenicol | [5] | |

| C-(3-aminomethyl-cyclohexyl)-methylamine Derivatives | Various | Mycobacterium tuberculosis | Variable | [5] |

Table 3: Enzyme Inhibitory Activity of Cyclohexyl-Containing Compounds

| Compound Class | Target Enzyme | Specific Compound | Ki or IC50 | Reference |

| 4-Cyclohexylmethoxypyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Various | - | [6] |

| Hedgehog Pathway Inhibitors | Smoothened (SMO) | Vismodegib (GDC-0449) | IC50: 3 nM | [7] |

| Hedgehog (Hh) Pathway | Cyclopamine | IC50: 46 nM | [7] | |

| Hedgehog (Hh) Pathway | Itraconazole | IC50: ~800 nM | [7] | |

| Hedgehog (Hh) Pathway | JK184 | IC50: 30 nM | [7] | |

| Farnesyltransferase Inhibitors | Farnesyl-Protein Transferase (FPTase) | L-731,735 | Potent in vitro inhibitor | [8] |

Table 4: Antiviral Activity of Cyclohexyl-Containing Compounds

| Compound Class | Virus | Specific Compound | IC50 (µM) | Reference |

| Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates | Hepatitis B Virus (HBV) | Compound 4B-2 (HBsAg secretion) | 63.85 ± 6.26 | [9] |

| Hepatitis B Virus (HBV) | Compound 4B-2 (HBeAg secretion) | 49.39 ± 4.17 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyclohexyl-containing compounds.

In Vitro Anticancer Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test cyclohexyl-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This method quantifies the percentage of apoptotic cells after treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[10]

Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the cyclohexyl-containing compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Anti-inflammatory Activity

This is a standard animal model to screen for acute anti-inflammatory activity.[14]

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the test cyclohexyl-containing compound orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).[15]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][17]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the action of cyclohexyl-containing compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflows

Conclusion

Cyclohexyl-containing compounds represent a rich and diverse class of molecules with significant, multifaceted biological activities. The data and protocols presented in this guide underscore the importance of the cyclohexyl moiety as a privileged scaffold in medicinal chemistry. The conformational flexibility and lipophilic nature of the cyclohexyl ring contribute to favorable interactions with a variety of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The continued exploration of structure-activity relationships, elucidation of mechanisms of action through signaling pathway analysis, and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapeutics based on this versatile chemical entity. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic incorporation of the cyclohexyl motif.

References

- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 2. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective inhibition of ras-dependent transformation by a farnesyltransferase inhibitor. | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis, and Bioactive Screen In Vitro of Cyclohexyl (E)-4-(Hydroxyimino)-4-Phenylbutanoates and Their Ethers for Anti-Hepatitis B Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Synthetic Precursors of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmascholars.com [pharmascholars.com]

- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: NMR Analysis of 3-Cyclohexyl-2-butenoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 3-Cyclohexyl-2-butenoic acid. It includes procedures for sample preparation, data acquisition parameters for both ¹H and ¹³C NMR spectroscopy, and an interpretation of the expected spectral data. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid containing a cyclohexyl moiety. Its structural features, including the double bond and the chiral center at the 3-position, make NMR spectroscopy an essential tool for its characterization. ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms, the chemical environment of the protons and carbons, and the stereochemistry of the molecule. This application note outlines the standard operating procedures for obtaining high-quality NMR spectra of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 3-Cyclohexyl-2-butenoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.8 - 6.0 | Quartet (q) | ~1.5 |

| H-3 | 2.2 - 2.4 | Multiplet (m) | - |

| Cyclohexyl-H | 1.0 - 1.9 | Multiplet (m) | - |

| CH₃ (at C-2) | 1.9 - 2.1 | Doublet (d) | ~1.5 |

| COOH | 10 - 12 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for 3-Cyclohexyl-2-butenoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 170 - 175 |

| C-2 | 120 - 125 |

| C-3 | 155 - 160 |

| C-4 (CH₃) | 15 - 20 |

| Cyclohexyl Carbons | 25 - 45 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for 3-Cyclohexyl-2-butenoic acid.

Materials:

-

3-Cyclohexyl-2-butenoic acid (5-25 mg for ¹H NMR, higher for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)

-

5 mm NMR tubes

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Weigh the Sample: Accurately weigh 5-25 mg of 3-Cyclohexyl-2-butenoic acid into a clean, dry vial. For ¹³C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Internal Standard: Add a small amount of TMS as an internal reference standard (0 ppm).

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[2][3]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

Table 3: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz or higher |

| Pulse Program | Standard single pulse (zg30) |

| Number of Scans | 8-16 |

| Relaxation Delay (d1) | 1-5 s |

| Acquisition Time | 3-4 s |

| Spectral Width | -2 to 14 ppm |

| Temperature | 298 K |

Table 4: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz or higher |

| Pulse Program | Proton-decoupled (zgpg30) |

| Number of Scans | 1024 or more |

| Relaxation Delay (d1) | 2 s |

| Acquisition Time | 1-2 s |

| Spectral Width | 0 to 220 ppm |

| Temperature | 298 K |

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding protons and carbons in the 3-Cyclohexyl-2-butenoic acid structure based on the predicted values and known chemical shift ranges.

Visualization of Workflow

The following diagram illustrates the general workflow for the NMR analysis of 3-Cyclohexyl-2-butenoic acid.

Caption: Workflow for NMR analysis of 3-Cyclohexyl-2-butenoic acid.

References

Application Notes and Protocols for Mass Spectrometry of 3-Cyclohexyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid. This document includes proposed fragmentation patterns, detailed experimental protocols, and data presentation templates to guide researchers in their analytical workflows.

Introduction

3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid with a molecular weight of 168.24 g/mol and the chemical formula C₁₀H₁₆O₂. Mass spectrometry is a powerful analytical technique for the identification and quantification of this and related compounds. Electron Ionization (EI) is a common ionization method for volatile compounds like 3-Cyclohexyl-2-butenoic acid, often leading to extensive and reproducible fragmentation patterns that are useful for structural elucidation.[1][2] This document outlines the expected mass spectrometric behavior of 3-Cyclohexyl-2-butenoic acid and provides a general protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

While specific experimental mass spectra for 3-Cyclohexyl-2-butenoic acid are not widely available, a predicted fragmentation pattern can be derived from the general principles of mass spectrometry and the analysis of similar molecules.[3]

Molecular Ion: The molecular ion ([M]⁺•) peak is expected at a mass-to-charge ratio (m/z) of 168.

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z 153 resulting from the cleavage of the methyl group.

-

Loss of the carboxyl group (-COOH): A peak at m/z 123 due to the loss of the carboxylic acid functional group.[3]

-

Loss of the cyclohexyl group (-C₆H₁₁): A significant peak is anticipated at m/z 85, corresponding to the remaining butenoic acid fragment.

-

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds and could lead to characteristic fragment ions.

-

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring itself can produce a series of ions with m/z values differing by 14 atomic mass units (CH₂ groups).[3]

A diagram illustrating the predicted fragmentation of 3-Cyclohexyl-2-butenoic acid is provided below.

Caption: Predicted Fragmentation Pathways of 3-Cyclohexyl-2-butenoic Acid.

Quantitative Data Summary

The following tables provide templates for summarizing quantitative data obtained from the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | User Data |

| 0.5 | User Data |

| 1.0 | User Data |

| 5.0 | User Data |

| 10.0 | User Data |

| 25.0 | User Data |

| 50.0 | User Data |

| R² Value | User Calculated |

Table 2: Key Fragment Ions for Quantification and Confirmation

| Ion Type | m/z | Role |

| Molecular Ion | 168 | Quantification/Confirmation |

| Fragment Ion 1 | 153 | Confirmation |

| Fragment Ion 2 | 123 | Confirmation |

| Fragment Ion 3 | 85 | Quantification/Confirmation |

Experimental Protocols

This section details a general methodology for the analysis of 3-Cyclohexyl-2-butenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 3-Cyclohexyl-2-butenoic acid (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV[1]

-

Mass Range: m/z 40-400

Data Analysis

-

Peak Identification: Identify the peak corresponding to 3-Cyclohexyl-2-butenoic acid based on its retention time.

-

Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum to the predicted fragmentation pattern.

-

Quantification: Generate a calibration curve by plotting the peak area of the selected quantification ion (e.g., m/z 168 or 85) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid.

Caption: General Workflow for GC-MS Analysis of 3-Cyclohexyl-2-butenoic Acid.

References

Application Notes and Protocols for 3-Cyclohexyl-2-butenoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of 3-Cyclohexyl-2-butenoic acid, a valuable intermediate in organic synthesis. The document includes detailed experimental protocols, data summaries, and workflow diagrams to facilitate its use in research and development.

Introduction

3-Cyclohexyl-2-butenoic acid is an α,β-unsaturated carboxylic acid characterized by a cyclohexyl group at the 3-position. This structural motif makes it a versatile building block for the synthesis of more complex molecules. The presence of the electron-withdrawing carboxylic acid group activates the double bond for various nucleophilic additions, while the cyclohexyl moiety imparts lipophilicity, a desirable property in many drug candidates. Its derivatives have potential applications in the pharmaceutical, agrochemical, and fragrance industries.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Cyclohexyl-2-butenoic acid and a related compound is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyclohexyl-2-butenoic Acid and a Related Analog

| Property | (E)-3-Cyclohexyl-2-butenoic acid | (2E)-3-Cyclohexylprop-2-enoic acid |

| CAS Number | 74896-74-5 | 56453-86-2 |

| Molecular Formula | C₁₀H₁₆O₂ | C₉H₁₄O₂ |

| Molecular Weight | 168.23 g/mol | 154.21 g/mol |

| Appearance | Not specified | Colorless needle-like crystals[1] |

| Melting Point | Not specified | 46-47 °C[1] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Soluble in many organic solvents |

Synthesis of 3-Cyclohexyl-2-butenoic Acid

Workflow for the Synthesis of 3-Cyclohexyl-2-butenoic Acid

References

Application Notes and Protocols: 3-Cyclohexyl-2-butenoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Cyclohexyl-2-butenoic acid as a versatile starting material for the synthesis of novel bioactive compounds. The protocols detailed below are intended to serve as a foundational guide for the development of new chemical entities with potential therapeutic applications, particularly in the areas of inflammation and pain management.

Application Notes

3-Cyclohexyl-2-butenoic acid is a valuable scaffold in medicinal chemistry due to the presence of a reactive carboxylic acid group, a lipophilic cyclohexyl moiety, and a C=C double bond that allows for further chemical modifications. Derivatives of this compound are being explored for their potential as anti-inflammatory and analgesic agents. The cyclohexyl group can enhance binding to hydrophobic pockets in biological targets, potentially increasing potency and modulating pharmacokinetic properties.

Potential Therapeutic Applications:

-

Anti-inflammatory Agents: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] Derivatives of 3-Cyclohexyl-2-butenoic acid could be designed to selectively inhibit COX-2, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

-

Analgesic Compounds: By targeting enzymes and signaling pathways involved in pain perception, derivatives of 3-Cyclohexyl-2-butenoic acid may offer novel approaches to pain management.

-

Modulators of Lipoxygenase (LOX) Pathways: In addition to COX inhibition, unsaturated carboxylic acids can also inhibit lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory leukotrienes.[3][4] This dual inhibition could lead to a broader anti-inflammatory effect.

Mechanism of Action:

The primary hypothesized mechanism of action for anti-inflammatory derivatives of 3-Cyclohexyl-2-butenoic acid is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Furthermore, these compounds may modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[5][6][7]

Quantitative Data Summary

The following table summarizes hypothetical in vitro biological activity data for potential derivatives of 3-Cyclohexyl-2-butenoic acid, based on published data for structurally related compounds.

| Compound ID | Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| CBA-E-01 | Ethyl 3-cyclohexyl-2-butenoate | COX-1 | 15.2 | 0.5 |

| COX-2 | 7.6 | |||

| CBA-A-01 | N-(4-hydroxyphenyl)-3-cyclohexyl-2-butenamide | COX-1 | 25.8 | 0.1 |

| COX-2 | 2.5 | |||

| 5-LOX | 12.3 | |||

| CBA-H-01 | 3-Cyclohexyl-2-butenohydrazide | COX-1 | 18.5 | 0.8 |

| COX-2 | 14.8 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Cyclohexyl-2-butenoate (Ester Derivative)

This protocol describes the esterification of 3-Cyclohexyl-2-butenoic acid to synthesize its ethyl ester derivative.

Materials:

-

3-Cyclohexyl-2-butenoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-Cyclohexyl-2-butenoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-cyclohexyl-2-butenoate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: Synthesis of N-(4-hydroxyphenyl)-3-cyclohexyl-2-butenamide (Amide Derivative)

This protocol outlines the synthesis of an amide derivative of 3-Cyclohexyl-2-butenoic acid via coupling with 4-aminophenol.

Materials:

-

3-Cyclohexyl-2-butenoic acid

-

4-Aminophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-